6-Ethenylpyridin-3-carbonitril

Übersicht

Beschreibung

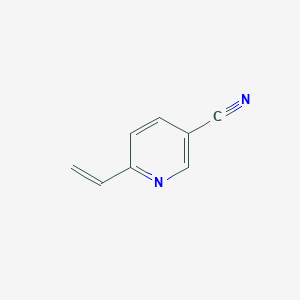

6-vinylnicotinonitrile is an organic compound with the molecular formula C8H6N2 It is a derivative of pyridine, featuring an ethenyl group at the 6th position and a carbonitrile group at the 3rd position

Wissenschaftliche Forschungsanwendungen

6-vinylnicotinonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-vinylnicotinonitrile can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is typically carried out using a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, as both the reagent and the catalyst .

Industrial Production Methods: Industrial production methods for 6-vinylnicotinonitrile are not extensively documented. the principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely employed to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 6-vinylnicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

Substitution: The ethenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Primary amines.

Substitution: Various substituted pyridine derivatives.

Wirkmechanismus

The mechanism of action of 6-vinylnicotinonitrile involves its interaction with various molecular targets. For instance, its derivatives have been shown to inhibit certain enzymes, such as topoisomerases, which are involved in DNA replication and repair . The compound’s ability to form complexes with metal ions also plays a role in its biological activity.

Vergleich Mit ähnlichen Verbindungen

Pyridine-3-carbonitrile: Lacks the ethenyl group, making it less reactive in certain substitution reactions.

2-Aminopyridine-3-carbonitrile: Contains an amino group, which imparts different chemical properties and biological activities.

4,6-Diphenyl-pyridine-3-carbonitrile: Features phenyl groups, leading to increased steric hindrance and altered reactivity.

Uniqueness: 6-vinylnicotinonitrile is unique due to the presence of both the ethenyl and carbonitrile groups, which confer distinct reactivity and potential for diverse applications in organic synthesis and materials science.

Biologische Aktivität

6-Vinylnicotinonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of 6-vinylnicotinonitrile, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

6-Vinylnicotinonitrile belongs to the nicotinonitrile family, characterized by a vinyl group at the sixth position of the pyridine ring. Its molecular formula is with a molecular weight of approximately 148.17 g/mol. The compound's structure contributes to its reactivity and interaction with various biological targets.

The biological activity of 6-vinylnicotinonitrile is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. Notably, it has been shown to inhibit topoisomerases, which are crucial for DNA replication and repair processes. This inhibition can lead to the suppression of cancer cell proliferation, making it a candidate for anticancer therapies.

Biological Activity Overview

Research indicates that derivatives of 6-vinylnicotinonitrile exhibit various biological activities, including:

- Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.

- Anticancer Potential : Its ability to inhibit topoisomerases positions it as a potential agent in cancer treatment strategies.

- Enzyme Inhibition : The compound has been identified as an enzyme inhibitor, which can modulate various biochemical pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits inhibitory effects on bacteria | |

| Anticancer | Inhibits topoisomerases affecting cancer cells | |

| Enzyme Inhibition | Modulates enzyme activity |

Case Study: Anticancer Activity

A notable study investigated the effects of 6-vinylnicotinonitrile on human cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism was linked to the compound's ability to induce apoptosis through the inhibition of topoisomerase II activity. This finding highlights its potential as a chemotherapeutic agent.

Case Study: Antimicrobial Effects

Another research effort focused on evaluating the antimicrobial properties of 6-vinylnicotinonitrile against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound showed promising results, inhibiting bacterial growth at low concentrations. This suggests potential applications in developing new antimicrobial agents.

Eigenschaften

IUPAC Name |

6-ethenylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c1-2-8-4-3-7(5-9)6-10-8/h2-4,6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWDVFPJEWHTBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597682 | |

| Record name | 6-Ethenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16173-99-2 | |

| Record name | 6-Ethenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.